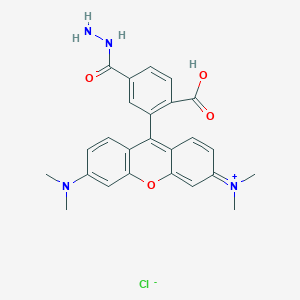
TAMRA hydrazide, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dye hydrazides are useful for the labeling of carbonyl compounds like aldehydes and ketones. Many sugars can be converted to carbonyl compounds by periodate oxidation. Tetramethylrhodamine (TAMRA) is a xanthene fluorophore. This derivative is a pure 5-isomer of TAMRA bearing hydrazide group for the coupling with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in DNA Probes
Kvach et al. (2009) describe the synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs) and their application in DNA probes. They detail a practical and scalable synthesis method and demonstrate how these dyes, when attached to oligonucleotides, exhibit distinctive absorption and emission spectra. This research suggests potential applications in DNA sequencing and molecular biology, where TAMRA hydrazide can be used as a fluorescent label for nucleic acids (Kvach et al., 2009).
Development of Reactive and Bioreducible Dyes
Christie et al. (2009) synthesized a thiolated dimeric tetramethylrhodamine (TAMRA) that exhibited different spectral properties in its reduced and oxidized forms. This TAMRA derivative can serve as a sensitive probe in cellular tracking systems due to its environmental sensitivity and distinct spectral states (Christie et al., 2009).
Fluorescence Energy Transfer in Biosensors
In a study by Kim et al. (2019), TAMRA was used in a two-step Förster resonance energy transfer (FRET) assay for detecting potassium ions. The study highlights the role of TAMRA in enhancing fluorescence intensity, demonstrating its utility in sensitive detection systems (Kim et al., 2019).
Detection of Cellular Acrolein
Pradipta et al. (2019) utilized TAMRA-phenyl azide to detect acrolein, a potential marker for cancer, in live cells. This study highlights TAMRA's role in creating sensitive chemical probes for disease detection, particularly in cancer research (Pradipta et al., 2019).
Sensitive Assay for Ribonucleolytic Activity
Kelemen et al. (1999) developed a substrate for ribonucleases, using fluorescein and rhodamine (including TAMRA) to increase fluorescence upon cleavage. This approach underlines the use of TAMRA in developing high-sensitivity substrates for enzyme activity assays (Kelemen et al., 1999).
Eigenschaften
Molekularformel |
C25H25ClN4O4 |
|---|---|
Molekulargewicht |
480.95 |
IUPAC-Name |
[9-[2-carboxy-5-(hydrazinecarbonyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13H,26H2,1-4H3,(H-,27,30,31,32);1H |
InChI-Schlüssel |
KAIJLSWPTNUWQY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NN)C(=O)O.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAMRA hydrazide, 6-isomer |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)